molecular formula C12H11N5O B12971014 4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol

4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol

Cat. No.: B12971014
M. Wt: 241.25 g/mol
InChI Key: VXFRCSGWVBUEIE-UHFFFAOYSA-N
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Description

4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol is a compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a triazole ring, which is known for its diverse biological activities, and a quinoline moiety, which is often found in compounds with significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol typically involves the formation of the triazole ring followed by its attachment to the quinoline structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. This is followed by a nucleophilic substitution reaction where the triazole moiety is introduced to the quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroquinoline derivatives, while nucleophilic substitution can introduce various functional groups onto the quinoline or triazole rings .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol include:

Uniqueness

What sets this compound apart is its unique combination of the triazole and quinoline moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

2-amino-4-(1,2,4-triazol-1-ylmethyl)quinolin-8-ol

InChI

InChI=1S/C12H11N5O/c13-11-4-8(5-17-7-14-6-15-17)9-2-1-3-10(18)12(9)16-11/h1-4,6-7,18H,5H2,(H2,13,16)

InChI Key

VXFRCSGWVBUEIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2CN3C=NC=N3)N

Origin of Product

United States

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